Cas no 1405-97-6 (Gramicidin)

Gramicidin is a polypeptide antibiotic derived from Bacillus brevis, widely recognized for its potent bactericidal activity against Gram-positive bacteria. It disrupts bacterial cell membranes by forming ion channels, leading to loss of cellular integrity and eventual cell death. Gramicidin is particularly effective in topical applications, often combined with other antibiotics like neomycin and polymyxin B for enhanced antimicrobial coverage. Its rapid action and low propensity for resistance make it valuable in medical formulations, including ointments and ophthalmic solutions. However, its systemic toxicity limits use to localized treatments. Gramicidin remains a critical component in combating superficial bacterial infections, especially in dermatological and ophthalmic contexts.
Gramicidin structure
Gramicidin structure
Product Name:Gramicidin
CAS No:1405-97-6
MF:C99H140N20O17
MW:1882.29472351074
CID:183937
PubChem ID:16130140
Update Time:2025-05-26

Gramicidin Chemical and Physical Properties

Names and Identifiers

    • Gramicidin
    • Gramicidin D
    • cyclo(leucylphenylalanylprolylvalylornithylleucylphenylalanylprolylvalylornithyl)
    • GRAMACIDIN D(B.BREVIS)
    • Gramicidin A
    • GSK343
    • Aids002001
    • Aids-002001
    • GRAMACIDIN D
    • GRAMICIDIN,USP
    • GramicidinN.F.Xiv
    • Gramicidin complex
    • Gramicidin (200 mg)
    • GRAMICIDIN D [DUBOS]
    • SCHEMBL163104
    • Gramoderm
    • Gramicidina
    • NSC 757043
    • 5IE62321P4
    • Gramicidin [USP:INN:BAN]
    • Gramicidine [INN-French]
    • NS00007678
    • Gramicidine
    • EINECS 215-790-4
    • 9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone
    • Gramicidin from Bacillus aneurinolyticus (Bacillus brevis)
    • NSC183503
    • Gramicidinum [INN-Latin]
    • Gramicidina [INN-Spanish]
    • Gramicidinum
    • 1405-97-6
    • AKOS026750031
    • HCO-Val-Gly-D-Leu-Ala-D-Val-Val-D-Val-[Trp-D-Leu]3-Trp-NH2-CH2CH2OH
    • EX-A8013K
    • ZWCXYZRRTRDGQE-SORVKSEFSA-N
    • UNII-5IE62321P4
    • DA-73867
    • Gramicidin TFA
    • Inchi: 1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83-,84+,85-/m0/s1
    • InChI Key: ZWCXYZRRTRDGQE-SORVKSEFSA-N
    • SMILES: O=C([C@@H](CC(C)C)NC([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](C(C)C)NC([C@H](C(C)C)NC([C@@H](C(C)C)NC([C@H](C)NC([C@@H](CC(C)C)NC([C@H](C)NC(CNC([C@H](C(C)C)NC=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@@H](C(N[C@H](C(N[C@@H](C(N[C@H](C(NCCO)=O)CC1=CNC2C=CC=CC1=2)=O)CC(C)C)=O)CC1=CNC2C=CC=CC1=2)=O)CC(C)C)=O)CC1=CNC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 1140.70656
  • Monoisotopic Mass: 1881.07053308g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 21
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 136
  • Rotatable Bond Count: 52
  • Complexity: 3980
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 14
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.7
  • Topological Polar Surface Area: 549Ų

Experimental Properties

  • Melting Point: 229-230℃
  • Water Partition Coefficient: Soluble in acetic acid and lower alcohols. Practically insoluble in water.
  • PSA: 325.46

Gramicidin Security Information

  • WGK Germany:3
  • Hazard Category Code: 20/21-36/37/38
  • Safety Instruction: 26-36-24/25-22
  • RTECS:MD8225000
  • Hazardous Material Identification: Xn
  • Storage Condition:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

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Gramicidin Suppliers

Amadis Chemical Company Limited
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(CAS:1405-97-6)Gramicidin
Order Number:A942144
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:41
Price ($):164.0/277.0/749.0
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Gramicidin Related Literature

Additional information on Gramicidin

Gramicidin: A Comprehensive Overview

Gramicidin is a polycyclic peptide antibiotic that has been extensively studied for its potent antimicrobial properties. With the CAS number 1405-97-6, this compound is derived from the bacterium *Bacillus brevis* and has been utilized in various medical and research applications. The Gramicidin molecule is characterized by its unique structure, which includes alternating amino acids and fatty acid residues, contributing to its ability to disrupt bacterial membranes.

Recent advancements in molecular biology have shed light on the mechanism of action of Gramicidin. Studies have shown that this antibiotic forms pores in the lipid bilayer of bacterial membranes, leading to ion leakage and cell death. This mechanism is particularly effective against gram-positive bacteria due to their thinner peptidoglycan layer. Researchers have also explored the potential of Gramicidin in combating multidrug-resistant (MDR) pathogens, a growing concern in modern medicine.

The therapeutic applications of Gramicidin extend beyond traditional antibiotic use. Recent research has focused on its ability to modulate immune responses, making it a promising candidate for immunotherapeutic strategies. For instance, studies have demonstrated that Gramicidin can enhance the activity of certain immune cells, such as macrophages and neutrophils, thereby boosting the body's defense mechanisms against infections.

In addition to its antimicrobial properties, Gramicidin has shown potential in the field of cancer research. Emerging evidence suggests that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. Clinical trials are currently underway to evaluate its efficacy as an adjunct therapy in oncology.

The synthesis and production of Gramicidin have also undergone significant improvements. Traditional methods relied on fermentation processes, but recent innovations have introduced recombinant DNA technology to enhance yield and purity. These advancements ensure a more sustainable and cost-effective production process, making Gramicidin more accessible for large-scale applications.

From a biotechnological perspective, Gramicidin serves as a valuable model for studying peptide-based drugs. Its structural simplicity and potent activity make it an ideal candidate for drug design and optimization. Researchers are exploring modifications to its structure to improve stability, bioavailability, and specificity against target pathogens.

In conclusion, Gramicidin (CAS No: 1405-97-6) remains a pivotal compound in both medical and scientific research. Its versatility as an antimicrobial agent, immunomodulator, and anticancer drug underscores its significance in addressing contemporary health challenges. As ongoing studies continue to uncover new dimensions of its functionality, Gramicidin holds immense promise for future therapeutic innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1405-97-6)Gramicidin
A942144
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):164.0/277.0/749.0
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